N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine
Description
Structure
3D Structure
Properties
CAS No. |
138090-34-3 |
|---|---|
Molecular Formula |
C3H7N5O3 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
1,2-dimethyl-3-nitro-1-nitrosoguanidine |
InChI |
InChI=1S/C3H7N5O3/c1-4-3(5-8(10)11)7(2)6-9/h1-2H3,(H,4,5) |
InChI Key |
BRHBCJCBRIWSHT-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N[N+](=O)[O-])N(C)N=O |
Origin of Product |
United States |
Molecular Mechanisms of N,n Dimethyl N Nitro N Nitrosoguanidine Action
DNA Alkylation and Adduct Formation by N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine
The primary mechanism of action for this compound (MNNG) is the covalent attachment of methyl groups to nucleophilic sites on the DNA molecule. nih.gov This process, known as alkylation, results in the formation of DNA adducts. While MNNG methylates numerous positions on DNA bases, the biological consequences are largely attributed to specific adducts that alter the base-pairing properties of the DNA helix. wikipedia.orgnih.gov The compound produces a higher percentage of O-methyl adducts compared to other methylating agents like methylmethane sulfonate (MMS). nih.gov
A critical lesion produced by MNNG is O6-methylguanine (O6-MeG). nih.govscience.gov This adduct is formed when a methyl group is attached to the O6 position of the guanine (B1146940) base. wikipedia.orgwikipedia.org O6-methylguanine is highly mutagenic because it preferentially mispairs with thymine (B56734) instead of cytosine during DNA replication. wikipedia.org This mispairing leads to G:C to A:T transition mutations in subsequent rounds of DNA synthesis. wikipedia.orgwikipedia.org
The formation of O6-methylguanine is considered a key event in the initiation of carcinogenesis by MNNG and other N-nitroso compounds. nih.govwikipedia.org Studies have shown a direct correlation between the levels of O6-methylguanine in DNA and the mutagenic and carcinogenic effects observed. science.govnih.gov The persistence of this adduct is a crucial factor; if not removed by cellular DNA repair mechanisms, such as O6-alkylguanine-DNA alkyltransferase (AGT), it can lead to permanent mutations. nih.govscience.gov Research indicates that O6-methylguanine is the principal lesion responsible for inducing homologous recombination in human cells treated with MNNG. nih.gov
MNNG methylates DNA at various other positions, creating a spectrum of adducts. The most abundant adduct formed is 7-methylguanine (B141273) (N7-MeG), which can constitute up to 67% of the total methylation products. nih.gov Another significant product is 3-methyladenine (B1666300) (N3-MeA), accounting for about 12% of adducts. nih.gov While N7-MeG does not typically cause miscoding, it can destabilize the glycosidic bond, potentially leading to the loss of the base and the formation of an abasic site. nih.govscience.gov N3-MeA is known to block DNA replication. nih.gov Other minor adducts include methylation at N1-adenine, N3-guanine, N3-cytosine, and O2-cytosine. nih.gov
Table 1: Relative Proportions of DNA Adducts Formed by this compound (MNNG)
| DNA Adduct | Abbreviation | Approximate Percentage of Total Adducts |
| 7-methylguanine | N7-MeG | 67% |
| 3-methyladenine | N3-MeA | 12% |
| O6-methylguanine | O6-MeG | 7% |
| Other Adducts* | - | <5% |
*Other adducts include N1-adenine, N7-adenine, N1-guanine, N3-guanine, N3-cytosine, O2-cytosine, N3-thymine, and O4-thymine. nih.gov
Generation of Reactive Methylating Species from this compound
The ability of this compound to alkylate DNA is dependent on its decomposition into highly reactive electrophilic intermediates. The specific breakdown products are influenced by the ambient chemical conditions, particularly pH. wikipedia.orgnih.gov
Under basic or alkaline aqueous conditions, this compound decomposes to yield diazomethane (B1218177) (CH₂N₂). wikipedia.orgnih.gov Diazomethane is a potent methylating agent and is considered a key intermediate in the mutagenic action of MNNG. wikipedia.orgwikipedia.orgwikiwand.com It readily transfers a methyl group to nucleophilic centers in biological molecules, including the oxygen and nitrogen atoms in DNA bases. wikipedia.org The formation of diazomethane is a well-established chemical reaction used in organic synthesis, where MNNG serves as a precursor when treated with a base like potassium hydroxide. wikipedia.orgnih.gov
In acidic environments, this compound undergoes a different decomposition pathway, slowly releasing nitrous acid (HNO₂). wikipedia.orgnih.gov Nitrous acid is itself a known mutagen that can cause deamination of DNA bases. Specifically, it can convert cytosine to uracil, adenine (B156593) to hypoxanthine, and guanine to xanthine. These changes alter the base-pairing rules and can lead to mutations if not corrected by cellular repair systems. The release of nitrous acid adds another layer to the mutagenic profile of MNNG, particularly under acidic conditions. wikipedia.org
Table 2: Decomposition Products of this compound under Different pH Conditions
| Condition | Primary Reactive Product | Consequence |
| Basic (Alkaline) | Diazomethane | DNA Methylation |
| Acidic | Nitrous Acid | Deamination of DNA Bases |
Interactions of this compound with Cellular Macromolecules Beyond Nucleic Acids
While the genotoxic effects of this compound (MNNG) are primarily attributed to its ability to alkylate DNA, its interactions with other cellular macromolecules, particularly proteins and lipids, are also significant contributors to its biological activity. nih.govwikipedia.org These interactions can trigger a cascade of cellular events, including the disruption of signaling pathways, induction of oxidative stress, and initiation of cell death programs, independent of direct DNA damage.
One of the well-documented interactions is the metabolic activation of MNNG by glutathione (B108866) (GSH) and glutathione S-transferase (GST). nih.gov This process leads to the formation of S-nitrosylglutathione (GSNO), a molecule that can initiate cytotoxicity. nih.gov The formation of GSNO is also linked to a subsequent decrease in intracellular GSH levels and the inhibition of mitochondrial respiration, ultimately leading to ATP depletion and cell death. nih.gov Furthermore, MNNG treatment has been shown to decrease the activities of other crucial enzymes involved in cellular detoxification and antioxidant defense, such as glutathione peroxidase (GPx) and gamma-glutamyl transpeptidase (GGT). nih.gov
MNNG can also induce significant changes in cellular signaling pathways. Research has demonstrated that MNNG can activate the Ras-MAPK pathway in a manner dependent on oncogenic Ras, suggesting that Ras proteins may be a direct target of MNNG. nih.gov This activation can lead to reduced expression of E-cadherin and the dissociation of β-catenin from E-cadherin, events that are critical in cell adhesion and signaling. nih.gov
In addition to direct protein modification, MNNG can trigger protein degradation pathways. For example, MNNG induces the rapid degradation of the p21 protein, an inhibitor of the cell cycle and DNA mismatch repair. nih.gov This degradation is mediated by the ubiquitin ligase Cdt2 and the proteasome and is dependent on the mismatch repair protein MSH2 and the proliferating cell nuclear antigen (PCNA). nih.gov
Furthermore, MNNG can initiate cellular death pathways through its effects on mitochondria and other proteins. It has been observed to cause the release of apoptosis-inducing factor (AIF) from the mitochondria and its translocation to the nucleus. nih.gov Concurrently, MNNG activates poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death. nih.gov
The interaction of MNNG with cellular components also extends to lipids. Studies have shown that MNNG can enhance lipid peroxidation, a process of oxidative degradation of lipids that can lead to cell membrane damage and generate reactive aldehydes that can further damage cellular components. nih.govnih.gov This effect appears to be linked to the metabolic activation of MNNG and the subsequent generation of reactive oxygen species. nih.gov
The following table summarizes the key interactions of this compound with cellular macromolecules other than nucleic acids:
Table 1: Interactions of this compound with Cellular Macromolecules Beyond Nucleic Acids| Interacting Macromolecule/System | Observed Effect | Reference |
|---|---|---|
| Glutathione (GSH) and Glutathione S-transferase (GST) | Metabolism of MNNG to form S-nitrosylglutathione (GSNO), leading to cytotoxicity. nih.gov | nih.gov |
| Glutathione Peroxidase (GPx) and Gamma-Glutamyl Transpeptidase (GGT) | Decreased enzymatic activity. nih.gov | nih.gov |
| p21 (cyclin-dependent kinase inhibitor 1) | MSH2 and Cdt2-dependent degradation via the proteasome. nih.gov | nih.gov |
| Ras-MAPK Pathway | Activation of the pathway, suggesting oncogenic Ras as a direct target. nih.gov | nih.gov |
| Poly(ADP-ribose) polymerase (PARP) | Activation, contributing to a non-apoptotic cell death pathway. nih.gov | nih.gov |
| Apoptosis-Inducing Factor (AIF) | Release from mitochondria and translocation to the nucleus. nih.gov | nih.gov |
| Cellular Lipids | Induction of lipid peroxidation. nih.govnih.gov | nih.govnih.gov |
| DNA Nucleotidyltransferases and Thymidine Kinase | Inhibition of enzymatic activity. nih.gov | nih.gov |
| General Cellular Proteins | Alkylation leading to altered function. nih.govescholarship.org | nih.govescholarship.org |
Table 2: List of Compound Names
| Compound Name |
|---|
| This compound |
| Glutathione |
| S-nitrosylglutathione |
| β-catenin |
Cellular and Subcellular Responses to N,n Dimethyl N Nitro N Nitrosoguanidine Exposure
Impact on DNA Replication Fidelity and Dynamics
Exposure to MNNG directly affects the machinery and process of DNA replication. As a known alkylating agent, MNNG can induce DNA strand breaks and damage in various organs. inchem.org This damage can interfere with the normal progression of DNA synthesis. science.gov
Studies examining the direct effect of MNNG on DNA polymerases have revealed specific functional alterations. Treatment of DNA polymerases alpha and beta with MNNG resulted in a decrease in their enzymatic activities. nih.gov The extent of this activity reduction varied depending on the template being used. nih.gov However, a key finding from this research was that the direct modification of these polymerases by MNNG did not lead to a decrease in the fidelity of DNA synthesis. nih.gov This suggests that while the efficiency of the replication process is hampered, the accuracy of the polymerases themselves is not compromised by direct interaction with the compound. nih.gov
Furthermore, MNNG exposure can trigger cellular responses that involve other components of the DNA replication and repair machinery. For instance, in response to MNNG, interferon regulatory factor 1 can transactivate the expression of human DNA polymerase η, a specialized polymerase involved in translesion synthesis, which allows the cell to bypass DNA damage during replication. frontiersin.org
Table 1: Effects of MNNG on DNA Replication Components
| Component/Process | Observed Effect of MNNG Exposure | Reference |
| DNA Integrity | Induces DNA strand breaks and damage. | inchem.org |
| DNA Synthesis | Interferes with and inhibits DNA synthesis. | science.gov |
| DNA Polymerase α & β | Activity is decreased. | nih.gov |
| DNA Polymerase α & β | No decrease in fidelity observed. | nih.gov |
| DNA Polymerase η | Expression is transactivated via Interferon Regulatory Factor 1. | frontiersin.org |
Perturbations in Gene Transcription and Overall Expression Profiles
MNNG exposure leads to significant changes in gene expression as the cell responds to the induced damage and stress. The compound is known to be mutagenic, which inherently implies alterations to the genetic code that can affect transcription. inchem.orgnih.gov The cellular response to MNNG involves the modulation of specific genes involved in DNA repair and damage tolerance pathways. A notable example is the transactivation of the gene encoding DNA Polymerase η, mediated by Interferon Regulatory Factor 1, as a direct response to MNNG-induced damage. frontiersin.org
Research has also demonstrated that MNNG-induced cellular transformation is accompanied by the expression of specific carcinogenic antigens, indicating a shift in the cellular proteome and underlying gene expression profile. nih.gov Following exposure, cells may manifest proteins such as polyclonal keratins, vimentin, and smooth muscle actin, which are associated with a transformed phenotype. nih.gov These changes reflect a broad reprogramming of gene expression that contributes to the altered state of the cell.
Table 2: Reported Changes in Gene and Protein Expression following MNNG Exposure
| Gene/Protein | Change in Expression | Cellular Context | Reference |
| DNA Polymerase η | Upregulated/Transactivated | Response to DNA damage | frontiersin.org |
| Polyclonal Keratins | Manifestation/Upregulation | Cellular Transformation | nih.gov |
| Vimentin | Manifestation/Upregulation | Cellular Transformation | nih.gov |
| Smooth Muscle Actin | Manifestation/Upregulation | Cellular Transformation | nih.gov |
| E-cadherin | Reduced Expression | Oncogenic-Ras-MAPK pathway activation | nih.gov |
Modulation of Intracellular Signal Transduction Pathways by N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine
MNNG can significantly alter intracellular signaling cascades, which are crucial for regulating cellular processes like growth, proliferation, and survival. Its effects are not limited to the nucleus and DNA but extend to membrane receptors and cytoplasmic signaling proteins.
MNNG has been shown to directly interfere with the signaling pathway mediated by the Epidermal Growth Factor Receptor (EGFR). nih.gov In human amnion FL cells, MNNG exposure induced a clustering of EGFR on the cell surface, a phenomenon that morphologically resembles the effect of treatment with epidermal growth factor (EGF) itself. nih.gov However, unlike EGF, MNNG treatment did not lead to the activation of Ras, a key downstream mediator in the EGFR signaling pathway. nih.gov
Furthermore, MNNG exposure failed to induce the autophosphorylation of tyrosine residues Y1068 and Y1173 on EGFR, which are critical for Ras activation following EGF stimulation. nih.gov Interestingly, pre-incubation of cells with MNNG was found to inhibit the subsequent autophosphorylation of EGFR and activation of Ras that would normally be induced by EGF. nih.gov MNNG also affected the EGF-induced phosphorylation of another tyrosine residue, Y845, which is mediated by other kinases like c-Src. nih.gov These findings suggest that MNNG can influence EGFR's tyrosine kinase activity and its phosphorylation state, thereby disrupting its normal function. nih.gov
Table 3: Summary of MNNG's Interference with EGFR Signaling
| EGFR Pathway Component/Event | Effect of MNNG Exposure | Reference |
| EGFR Clustering | Induced, similar to EGF treatment. | nih.gov |
| Ras Activation | Not activated by MNNG treatment. | nih.gov |
| EGFR Autophosphorylation (Y1068, Y1173) | Not observed. Inhibited EGF-induced phosphorylation. | nih.gov |
| EGFR Phosphorylation (Y845) | Affected EGF-induced phosphorylation. | nih.gov |
While some studies show MNNG does not activate Ras in the context of initial EGFR signaling, other research has identified MNNG as a specific activator of the oncogenic Ras-MAPK pathway. nih.govnih.gov The tumorigenic properties of MNNG have been strongly linked to Ras, as genetic mutations in Ras are frequently detected in MNNG-induced tumors. nih.gov
Research demonstrates that MNNG can activate the Ras-MAPK pathway in a manner dependent on the presence of oncogenic Ras. nih.gov The activation of Erk, a downstream kinase in the MAPK cascade, by MNNG was not suppressed by inhibitors of protein synthesis, indicating a direct effect on the signaling pathway. nih.gov This MNNG-induced Erk activation was successfully abolished by U0126 and PD98059, which are inhibitors of MEK, the kinase directly upstream of Erk, confirming the involvement of the canonical Ras-MAPK cascade. nih.gov This suggests that MNNG's carcinogenicity may be directly tied to its ability to act as a specific activator of an already mutated, oncogenic Ras protein. nih.gov
The Ras/MAPK pathway is a critical cascade that transmits signals from cell surface receptors to the nucleus, regulating fundamental processes such as cell proliferation, differentiation, and survival. nih.govcellsignal.comanygenes.com Its activation typically begins with a ligand binding a receptor, which leads to the activation of Ras, a small GTP-binding protein. anygenes.com Activated Ras then initiates a phosphorylation cascade through Raf, MEK, and finally ERK (MAPK), which can then enter the nucleus to regulate gene expression. cellsignal.comanygenes.com
The activation of the oncogenic Ras-MAPK pathway by MNNG has direct consequences for cell-cell adhesion structures. nih.gov MNNG was shown to reduce the expression of E-cadherin and promote the dissociation of beta-catenin from E-cadherin. nih.gov E-cadherin is a key protein in forming adherens junctions, which are critical for maintaining the structural integrity of epithelial tissues. nih.gov It links to the actin cytoskeleton via a group of proteins called catenins, including beta-catenin. turkjpath.org
The loss of E-cadherin expression or function is a hallmark of epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and gain migratory and invasive properties. The dissociation of beta-catenin from the E-cadherin complex allows it to translocate to the nucleus, where it can act as a transcriptional co-activator with TCF/LEF transcription factors to drive the expression of genes associated with proliferation and tumorigenesis. nih.govnih.gov By promoting the reduction of E-cadherin and the dissociation of beta-catenin, MNNG leverages the Ras-MAPK pathway to disrupt cell adhesion and potentially activate pro-tumorigenic gene expression. nih.gov
Mechanisms of Cellular Transformation Induced by this compound
MNNG is a well-established carcinogen that induces cellular transformation through multiple mechanisms. inchem.orgnih.gov It has consistently yielded positive results in various assays for cell transformation. inchem.org Its primary mode of action is as an alkylating agent, which leads to DNA damage, a fundamental step in initiating carcinogenesis. inchem.orgnih.gov
Exposure to MNNG can induce neoplastic transformation in various experimental models. For example, short-term in vitro exposure of rat visceral yolk sac cells to MNNG was sufficient to change their developmental potential and induce the expression of carcinogenic antigens. nih.gov This cellular transformation was further promoted when these cells were transplanted in vivo. nih.gov
The carcinogenic effect of MNNG is potent and can be localized. It has been shown to cause papillomas and squamous-cell carcinomas of the esophagus and forestomach, as well as adenocarcinomas in the stomach and intestines after oral administration in animal models. inchem.org The ability of MNNG to activate specific oncogenic pathways, such as the Ras-MAPK pathway, provides a direct link between the chemical exposure and the signaling events that drive uncontrolled cell growth and transformation. nih.gov The compound's multifaceted impact, including inducing DNA damage, altering gene expression, and dysregulating critical signaling pathways, culminates in the cellular transformation that leads to cancer. inchem.orgnih.gov
Table 4: Summary of MNNG-Induced Cellular Transformation Mechanisms
| Mechanism | Observation | Experimental Model | Reference |
| DNA Damage | Acts as an alkylating agent, induces DNA strand breaks. | Various animal and cell culture models. | inchem.orgnih.gov |
| Antigen Expression | Induces expression of carcinogenic antigens (keratins, vimentin). | Rat visceral yolk sac cells. | nih.gov |
| Oncogenic Pathway Activation | Specifically activates the oncogenic Ras-MAPK pathway. | Human tumor cell lines. | nih.gov |
| Tumor Induction | Induces tumors at multiple sites, including the gastrointestinal tract. | Rats, hamsters, dogs. | inchem.org |
| Cell Adhesion Disruption | Reduces E-cadherin and dissociates beta-catenin. | Human tumor cell lines. | nih.gov |
Genotoxicity and Mutagenic Specificity of N,n Dimethyl N Nitro N Nitrosoguanidine
Induction of Point Mutations and Base Pair Substitutions
The primary mutagenic action of N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine is the induction of point mutations, specifically single base-pair substitutions. core.ac.ukresearchgate.net This occurs through the methylation of DNA bases, particularly at the O6 position of guanine (B1146940) and the O4 position of thymine (B56734). wikipedia.org These modifications can lead to mispairing during DNA replication, resulting in permanent changes to the DNA sequence. wikipedia.org
A hallmark of mutagenesis by this compound is the overwhelming prevalence of G:C to A:T transition mutations. wikipedia.orgnih.gov This specific type of base substitution is a direct consequence of the alkylation of guanine at the O6 position, which allows it to mispair with thymine during DNA replication. nih.gov
Numerous studies across different organisms and gene systems have confirmed this distinct mutational signature. For instance, an analysis of 50 independent mutations induced in the bacterium Corynebacterium glutamicum revealed that 94% were G:C to A:T transitions. core.ac.ukresearchgate.net The remaining mutations were A:T to G:C transitions, with no transversions observed at all. core.ac.uk Similarly, research on the gpt gene in Chinese hamster ovary cells and in Escherichia coli found that nearly all induced mutations were G:C to A:T transitions. nih.gov This pattern was also observed in the tonB gene of E. coli, where 45 out of 48 identified base substitutions were G:C to A:T transitions. nih.gov
Table 1: Distribution of Base Substitutions Induced by this compound in Corynebacterium glutamicum
| Mutation Type | Number of Mutations | Percentage of Total |
|---|---|---|
| G:C → A:T Transition | 47 | 94% |
| A:T → G:C Transition | 3 | 6% |
| Transversions | 0 | 0% |
Data sourced from a study analyzing 50 point mutations in an industrial strain of Corynebacterium glutamicum. core.ac.uk
The mutations induced by this compound are not distributed randomly across the genome; instead, they often cluster at specific sequences known as mutational hotspots. nih.govnih.gov Research indicates a significant preference for mutations at guanine residues that are flanked on the 5' side by another guanine (a 5'-GG-3' sequence). nih.gov This suggests that the local sequence context influences the susceptibility of a particular guanine base to methylation and subsequent mutation.
Further studies have elaborated on this site specificity. In the tonB gene of E. coli, G:C to A:T mutations were frequently found at guanine residues preceded by either a guanine or a thymine on the non-transcribed strand. nih.gov In another study using the lacI gene in E. coli, a specific hotspot motif was identified as 5'-G-G-C-3', where the G:C to A:T transition could be generated. nih.gov The distribution of induced chromosome aberrations has also been found to be non-random, with certain chromosome bands identified as being particularly prone to breaks. nih.gov
Induction of Chromosomal Aberrations and Clastogenic Effects
In addition to point mutations, this compound is a potent clastogen, meaning it can induce structural chromosomal aberrations. nih.govnih.gov These large-scale genetic alterations include chromatid and chromosome gaps, breaks, and exchanges. nih.gov The clastogenic activity of the compound has been demonstrated in various cell types, including mammalian and plant cells. nih.govnih.govtandfonline.com
A study on human fibroblasts exposed to the mutagen detailed the frequency of different types of structural aberrations. nih.gov In rat bone marrow cells, a single injection of the compound was sufficient to significantly increase the frequency of chromosomal aberrations and the formation of micronuclei, which are small, extranuclear bodies that indicate chromosomal damage or loss. nih.gov Similar effects, including chromosome breaks, chromatin bridges, and lagging chromosomes, have been observed in the meiotic cells of barley treated with the chemical. tandfonline.com
Table 2: Frequency of MNNG-Induced Chromosomal Aberrations in Human Fibroblasts (Control Group)
| Aberration Type | Mean Frequency (per 100 cells) |
|---|---|
| Aberrant Cells | 23.5 |
| Gaps | 6.1 |
| Breaks | 33.5 |
| Gap + Break Events | 39.6 |
Data from a study on fibroblasts from a control group of 14 healthy individuals. nih.gov
Genotoxic Response in Diverse Genomic Contexts (e.g., gpt gene)
The characteristic mutagenic profile of this compound, dominated by G:C to A:T transitions, is consistently observed across diverse genomic contexts and in different model systems. A key tool in such investigations is the use of reporter genes, such as the Escherichia coli gpt (guanine-hypoxanthine phosphoribosyltransferase) gene, which allows for the ready selection and analysis of induced mutations.
Studies analyzing mutations in the gpt gene stably incorporated into the chromosomes of Chinese hamster ovary (CHO) cells demonstrated that nearly all mutations were G:C to A:T transitions. nih.gov The same result was obtained when the gpt gene was studied within the chromosome of E. coli itself. nih.gov This consistency highlights the fundamental mechanism of action of the mutagen, which is not significantly altered by the differing DNA repair and replication environments of prokaryotic and eukaryotic cells. nih.gov Spontaneous mutations in the gpt gene, by contrast, show hotspots at CpG sites, which can contribute to a higher sensitivity to mutations at G:C base pairs in general. d-nb.info The genotoxic response in another bacterial gene, tonB, further confirms this specificity, with G:C to A:T transitions being the predominant mutation. nih.gov
Dna Damage Response and Repair Mechanisms in the Context of N,n Dimethyl N Nitro N Nitrosoguanidine Damage
Base Excision Repair (BER) Pathway Response to N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine Alkylation
The Base Excision Repair (BER) pathway is the primary defense against small, non-helix-distorting base lesions that arise from alkylation, oxidation, and deamination. nih.govyoutube.com MNNG produces several such lesions, including N7-methylguanine and N3-methyladenine, which are substrates for the BER pathway. mdpi.com The BER process is initiated by a DNA glycosylase that recognizes and excises the damaged base by cleaving the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. nih.govmdpi.com This AP site is then processed by an AP endonuclease, followed by DNA synthesis and ligation to restore the original DNA sequence. youtube.com
The key enzyme in BER for handling MNNG-induced damage is alkyladenine DNA glycosylase (AAG), which recognizes and removes a broad spectrum of alkylated bases. mdpi.com The efficiency of BER is crucial, as the accumulation of alkylated bases can block DNA replication and are cytotoxic. mdpi.com Studies have shown that cells deficient in components of the BER pathway, such as DNA polymerase β, are hypersensitive to alkylating agents. nih.gov The repair of MNNG-induced lesions can be influenced by the size and location of the adduct; larger adducts in the minor groove of DNA may be less efficiently recognized and removed by DNA glycosylases. furman.edu
O6-Alkylguanine-DNA Alkyltransferase (AGT) Mediated Repair of O6-Methylguanine
A critical mechanism for repairing the highly mutagenic O6-methylguanine (O6-MeG) lesion is direct damage reversal by the O6-Alkylguanine-DNA Alkyltransferase (AGT) protein, also known as O6-methylguanine-DNA methyltransferase (MGMT). nih.govresearchgate.netresearchgate.net Unlike excision repair pathways, AGT does not remove the damaged base. Instead, it directly transfers the methyl group from the O6 position of guanine (B1146940) to a cysteine residue within its own active site. researchgate.netnih.gov This reaction is stoichiometric and irreversible, meaning each AGT protein can only be used once before it is targeted for degradation. nih.govresearchgate.net
This direct repair mechanism is a major factor in cellular resistance to the cytotoxic and carcinogenic effects of alkylating agents like MNNG. nih.govnih.gov By repairing O6-MeG adducts, AGT prevents the formation of O6-MeG:T mispairs during DNA replication, which are a primary source of mutations and a trigger for cell death pathways. nih.govnih.gov The kinetics of this repair process follow a Michaelis-Menten-like model, where the protein binds to the DNA and has a preference for O6-MeG-containing DNA over unmodified DNA. nih.gov
In microorganisms like E. coli, the adaptive response to alkylating agents involves the induction of several genes, including ada, which encodes an AGT protein. However, many organisms also exhibit a basal, or constitutive, level of AGT activity. This constitutive expression provides an immediate, first-line defense against low levels of endogenous or environmental alkylation damage without the need for prior induction. In E. coli, while the Ada protein is inducible, other repair enzymes that handle alkylation damage are expressed constitutively, ensuring that the cell is never completely unprotected. researchgate.net The presence of constitutive AGT activity is a crucial element of genomic maintenance, preventing the accumulation of mutagenic lesions like O6-MeG from spontaneous or low-level chemical exposure.
Mismatch Repair (MMR) Involvement in Processing this compound-Induced Lesions
The Mismatch Repair (MMR) system is primarily responsible for correcting base-base mismatches and small insertion-deletion loops that arise from DNA polymerase errors during replication. nih.govgrantome.com However, MMR also plays a significant, albeit indirect and often detrimental, role in the cellular response to MNNG. nih.gov
When DNA replication occurs on a template containing an unrepaired O6-MeG lesion, DNA polymerase frequently misincorporates a thymine (B56734) opposite it, creating an O6-MeG:T mispair. nih.gov The MMR system recognizes this as a mismatch. In a futile cycle of repair, the MMR pathway repeatedly removes the newly synthesized thymine, but since the original lesion (O6-MeG) remains on the template strand, DNA polymerase is likely to re-insert another thymine during the repair synthesis step. nih.gov This repeated excision and resynthesis can lead to the formation of persistent single-stranded gaps and DNA double-strand breaks, which ultimately trigger cell cycle arrest and apoptosis. nih.govnih.gov Therefore, in the context of MNNG damage, a functional MMR system can convert a potentially mutagenic lesion into a cytotoxic one, leading to cell death. nih.govnih.gov This explains why cells deficient in MMR are paradoxically more resistant to the killing effects of MNNG, a phenomenon known as alkylation tolerance. nih.gov
| Repair Pathway | Role in MNNG Damage Response | Key Lesions Targeted | Outcome of Repair/Processing |
| Nucleotide Excision Repair (NER) | Removes bulky/distorting adducts. A minor pathway for MNNG damage in organisms with efficient BER/AGT. | Bulky adducts, some methylated bases causing helical distortion. | Excision of a short DNA strand containing the lesion, followed by resynthesis. |
| Base Excision Repair (BER) | Primary pathway for removing small, non-helix-distorting base modifications. | N7-methylguanine, N3-methyladenine. | Removal of the damaged base, followed by incision, gap filling, and ligation. |
| O6-Alkylguanine-DNA Alkyltransferase (AGT) | Direct reversal of damage by transferring the alkyl group to the AGT protein itself. | O6-methylguanine (O6-MeG). | Restores guanine directly, preventing mutations and cytotoxicity. The protein is consumed in the process. |
| Mismatch Repair (MMR) | Recognizes and processes mispairs that arise during replication of damaged DNA. | O6-MeG:T mispairs. | Can lead to futile repair cycles, causing single- and double-strand breaks, and ultimately cell death (apoptosis). |
Interplay between DNA Damage Accumulation and DNA Repair Deficiencies
The cellular response to MNNG is a complex interplay between the various DNA repair pathways. A deficiency in one pathway can increase the burden on others and significantly alter the ultimate biological outcome, such as survival, mutation, or cell death.
For instance, in E. coli, the minor role of NER in repairing MNNG damage becomes more critical for cell survival when the primary AGT (ada) and BER (tag, alkA) pathways are inactive. researchgate.net This demonstrates a hierarchical and overlapping network of defense.
The most dramatic interplay is observed between AGT and MMR. If AGT levels are high, O6-MeG lesions are repaired efficiently, preventing them from becoming substrates for the MMR system. nih.gov However, if AGT is deficient or saturated, O6-MeG lesions persist, leading to the formation of O6-MeG:T mismatches after replication. nih.gov In this scenario, a proficient MMR system will initiate futile repair cycles that lead to cell death, whereas an MMR-deficient cell will tolerate the lesion, survive, but accumulate G-to-A mutations. nih.govnih.gov
Deficiencies in other proteins can also impact the outcome. For example, cells lacking STAT1 show impaired repair of MNNG-induced double-strand breaks (which are secondary lesions arising from MMR activity), leading to sustained cell cycle arrest and reduced long-term survival. nih.gov Therefore, the accumulation of specific DNA lesions due to repair deficiencies dictates the cell's fate, highlighting the intricate coordination required to maintain genomic integrity in the face of alkylating damage.
Epigenetic Modifications Induced by N,n Dimethyl N Nitro N Nitrosoguanidine
Alterations in DNA Methylation Patterns (e.g., 5-methylcytosine)
Exposure to N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine can lead to significant alterations in DNA methylation, a fundamental epigenetic mechanism that typically involves the addition of a methyl group to the cytosine residue in a CpG dinucleotide. wikipedia.org DNA methylation is generally associated with the repression of gene transcription when it occurs in promoter regions. wikipedia.org
MNNG is a well-established methylating agent that can directly methylate DNA. nih.gov The primary adducts formed are at the O6 position of guanine (B1146940) (O6-methylguanine) and the O4 position of thymine (B56734). nih.gov These alterations are not directly changes in 5-methylcytosine (B146107) patterns but represent a different form of DNA methylation that can lead to mispairing during DNA replication and is a key initiating event in MNNG-induced mutagenesis and carcinogenesis. nih.gov
While direct, widespread alterations of the endogenous 5-methylcytosine patterns by MNNG are not as extensively documented as its adduct-forming capacity, the cellular response to MNNG-induced DNA damage can indirectly influence the machinery that maintains the epigenetic landscape. For instance, the process of DNA repair, which is robustly activated by MNNG, involves enzymes and proteins that interact with the chromatin and could potentially influence the accessibility of DNA methyltransferases to their substrates, thereby indirectly altering DNA methylation patterns over time.
| Compound | Target | Type of Alteration | Reference |
| This compound | Guanine | Methylation at O6 position | nih.gov |
| This compound | Thymine | Methylation at O4 position | nih.gov |
| Nitrosocimetidine | DNA | Methylation | nih.gov |
Modifications of Histone Proteins (e.g., acetylation, methylation)
Histone modifications, such as acetylation and methylation of lysine (B10760008) and arginine residues on the N-terminal tails of histone proteins, play a critical role in regulating chromatin structure and gene expression. mdpi.com While MNNG is known to interact with proteins, specific and direct evidence detailing its impact on histone acetylation and methylation is limited in the scientific literature.
However, some studies provide indirect evidence of MNNG's influence on histone post-translational modifications. One study noted that treatment of ascites tumor cells with MNNG resulted in the formation of nitrohomoarginine in histones, which is a modification of arginine residues. mdpi.com This indicates that MNNG or its reactive intermediates can directly modify histone proteins, although this is not a canonical epigenetic mark like acetylation or methylation.
Furthermore, the cellular response to MNNG-induced DNA damage involves the modification of histone proteins. A significant finding is the phosphorylation of histone H2AX on Serine-139 (forming γH2AX) following MNNG treatment. nih.gov This modification is a well-established marker of DNA double-strand breaks and serves as a platform to recruit DNA repair machinery. nih.gov While γH2AX is a critical component of the DNA damage response, it is not typically considered a direct epigenetic modification for gene regulation in the same vein as histone acetylation or methylation that defines euchromatin and heterochromatin.
A proteomic analysis of human amniotic epithelial cells treated with MNNG identified temporal changes in the expression of various proteins, including those involved in protein biosynthesis. mdpi.com While this study did not specifically report on histone modifications, it highlights the broad impact of MNNG on cellular proteomics, which could include the enzymes that regulate histone modifications.
| Histone Mark | Change Induced by MNNG | Cellular Context | Reference |
| Nitrohomoarginine | Formation in histones | Ascites tumor cells | mdpi.com |
| Phosphorylation of H2AX (γH2AX) | Increased activation | STAT1-deficient and proficient cells | nih.gov |
Impact on Chromatin Structure and Gene Accessibility
The structure of chromatin, which can be either in a relaxed (euchromatin) or condensed (heterochromatin) state, dictates the accessibility of DNA to the transcriptional machinery. mdpi.com MNNG exposure can impact chromatin structure, primarily as a consequence of the DNA damage response.
Upon MNNG treatment, there is a rapid recruitment of DNA mismatch repair (MMR) proteins, such as MutSα and MutLα, along with Proliferating Cell Nuclear Antigen (PCNA), to the chromatin. capes.gov.br This recruitment occurs even in the absence of DNA replication and signifies an immediate response to the presence of alkylated DNA bases within the chromatin context. capes.gov.br The assembly of these repair complexes on chromatin inherently alters the local chromatin environment, which could affect gene accessibility.
Studies on the effects of cold shock on cells have shown that it can induce a global compaction of chromatin, which is associated with the silencing of transcription. nih.govnih.gov While not directly related to MNNG, this illustrates the principle that global changes in chromatin structure can have profound effects on gene expression. In the context of MNNG, the extensive recruitment of repair proteins and the induction of DNA strand breaks could lead to localized or even more widespread changes in chromatin compaction, potentially leading to gene silencing in certain regions. biorxiv.org
The process of chromatin remodeling, carried out by ATP-dependent chromatin remodeling complexes, is essential for altering nucleosome positioning and DNA accessibility. mdpi.com The cellular stress induced by MNNG could activate signaling pathways that modulate the activity of these remodeling complexes, although direct studies on this are scarce.
Long-term Epigenetic Consequences of this compound Exposure
The long-term and potentially heritable epigenetic consequences of MNNG exposure are not well-documented. The concept of transgenerational epigenetic inheritance, where epigenetic marks are passed down through generations, has been established in various organisms, often in response to environmental stressors. mdpi.comnih.govresearchgate.net However, specific studies demonstrating such effects for MNNG are lacking.
For an epigenetic change to be heritable, it must occur in the germline and escape the extensive epigenetic reprogramming that occurs after fertilization. nih.gov While MNNG is a potent mutagen and can induce genetic changes in germ cells, its capacity to establish stable and heritable epigenetic marks is an area that requires further investigation.
Longitudinal studies are crucial for understanding the persistence of epigenetic changes over time. nih.gov Such studies following exposure to environmental agents have shown that some epigenetic modifications can be long-lasting. arxiv.org For instance, exposure to lead during pregnancy has been associated with altered DNA methylation in the grandchildren, suggesting a transgenerational effect. mdpi.com While these studies provide a framework for how an environmental agent could have lasting epigenetic impacts, similar comprehensive, multi-generational studies specifically for MNNG have not been reported in the available literature. The stability of any MNNG-induced epigenetic alterations through cell division and across generations remains an open and important question in toxicology and epigenetics.
Enzymatic Interactions and Biotransformation of N,n Dimethyl N Nitro N Nitrosoguanidine
Denitrosation Processes of N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine by Microsomal Enzymes
A significant metabolic pathway for nitrosoguanidinium compounds is denitrosation, a reaction catalyzed by liver microsomal enzymes. nih.gov This process involves the removal of the nitroso group, leading to the formation of the corresponding denitrosated guanidinium (B1211019) compound and nitrite. nih.gov Studies on analogous compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and 1,3-dimethyl-2-cyano-1-nitrosoguanidine (B1211271) (CyanoDMNG), reveal that this is an NADPH-dependent reaction. nih.gov In these cases, the denitrosated product accounts for a substantial portion (50-70%) of the metabolized nitroso compound. nih.gov
The denitrosation of these related compounds is significantly diminished in environments with low oxygen levels, such as those saturated with nitrogen or carbon dioxide. nih.gov This suggests a requirement for molecular oxygen, a characteristic feature of many microsomal enzyme activities. nih.gov The process is catalyzed by enzymes within the liver microsomes of various species, including rats and hamsters. nih.gov
Several compounds have been identified as inhibitors of this microsomal denitrosation process, primarily through their interaction with cytochrome P450. nih.gov
Table 1: Inhibitors of Microsomal Denitrosation of a Nitrosoguanidine (B1196799) Analog (CyanoDMNG)
| Inhibitor | Effect on Denitrosation |
|---|---|
| Metyrapone | Inhibition |
| n-Octylamine | Inhibition |
| 1-n-Hexylimidazole | Inhibition |
| Ellipticine | Inhibition |
Data sourced from studies on the analog 1,3-dimethyl-2-cyano-1-nitrosoguanidine (CyanoDMNG). nih.gov
Cytochrome P450-Mediated Interactions and Metabolism
The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a vast array of xenobiotics, including nitrosamines. clinpgx.orgmdpi.com While direct studies on this compound are limited, the metabolism of structurally related nitrosamines is well-documented. The primary metabolic pathway for many nitrosamines is oxidative dealkylation, catalyzed by various CYP isoforms. nih.gov
For small alkyl nitrosamines like N-nitrosodimethylamine (DMN), CYP2E1 is the principal metabolizing enzyme. nih.govnih.gov However, as the size of the alkyl groups increases, the specificity for CYP2E1 is lost, and other isoforms become involved. nih.gov These include members of the CYP2A, CYP2C, and CYP3A families. nih.gov Given the dimethyl substitution in this compound, it is plausible that CYP2E1 and other CYPs are involved in its metabolism.
The interaction with cytochrome P450 is not limited to oxidative reactions. Under hypoxic conditions, P450 enzymes can catalyze reductive reactions, such as dehalogenation and denitration of various pollutants. frontiersin.org The metabolism of this compound may also involve such reductive pathways, depending on the cellular environment.
Inducers of cytochrome P450, such as phenobarbital (B1680315) and pyrazole, have been shown to enhance the denitrosation activity for related nitrosoguanidines in rat liver microsomes, further implicating the P450 system in the metabolism of this class of compounds. nih.gov
Table 2: Kinetic Parameters for Microsomal Denitrosation of a Nitrosoguanidine Analog (CyanoDMNG)
| Parameter | Value |
|---|---|
| Km | 1.0 mM |
| Vmax | 2.7 nmol/min/mg protein |
Data represents the conversion of CyanoDMNG to 1,3-dimethyl-2-cyanoguanidine (Cyano-DMG) in rat liver microsomes. nih.gov
Enzymatic Pathways Affecting this compound Stability and Reactivity
The stability of this compound is influenced by both enzymatic and non-enzymatic factors. Chemically, the compound is sensitive to light and can decompose upon prolonged storage. nih.gov Its stability is also pH-dependent. nih.gov
Enzymatically, apart from the denitrosation and potential dealkylation reactions mediated by cytochrome P450, other enzymatic systems can influence its fate. For instance, the damage induced by the related compound MNNG is subject to repair by DNA repair enzymes like ABC excinuclease in Escherichia coli. nih.gov This indicates that cellular mechanisms exist to counteract the effects of such alkylating agents.
Hydrolysis: Carbamate structures can undergo hydrolysis, a reaction that can be catalyzed by esterases. who.int
Oxidation: In addition to P450-mediated oxidation, other mixed-function oxidases could be involved. who.int
Conjugation: Metabolites of related compounds can be conjugated with molecules like glucuronic acid or sulfate (B86663) to facilitate excretion. who.int
These pathways collectively determine the compound's residence time in the body and its potential to interact with cellular macromolecules.
Advanced Research Methodologies and Model Systems for N,n Dimethyl N Nitro N Nitrosoguanidine Studies
In Vitro Cellular Models for Mechanistic Investigations
In vitro models provide a controlled environment to investigate the direct cellular and molecular effects of MNNG, free from the complexities of a whole biological system.
Bacterial reverse mutation assays are foundational tools for assessing the mutagenic potential of chemical compounds. The Salmonella typhimurium Ames test, for instance, utilizes specific strains of bacteria that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a substance to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-deficient medium. MNNG has been shown to be a potent mutagen in the Ames test, inducing reverse mutations in various Salmonella tester strains. dtic.mil The mutagenic activity of MNNG in this system highlights its ability to cause base-pair substitution mutations in DNA. nih.gov
The SOS chromotest is another bacterial assay that quantifies the genotoxic potential of a substance by measuring the induction of the SOS response, a global response to DNA damage in Escherichia coli. nih.gov Studies using the SOS chromotest have demonstrated that MNNG's mutagenic activity is directly correlated with its ability to induce this DNA damage response. nih.gov The test has been used to study the kinetics of MNNG decomposition and its corresponding loss of mutagenic activity over time. nih.gov
| Bacterial Test System | Principle | Key Finding with MNNG |
|---|---|---|
| Salmonella typhimurium Ames Test | Measures reverse mutations in histidine auxotrophs. | Potent inducer of base-pair substitution mutations. nih.gov |
| SOS Chromotest (E. coli) | Measures induction of the DNA damage (SOS) response. | Mutagenic activity correlates with the induction of the SOS response. nih.gov |
Mammalian cell lines offer a more complex system to study the effects of MNNG in a cellular environment that more closely resembles that of humans.
Chinese Hamster Ovary (CHO) Cells: CHO cells are widely used in genetic toxicology studies. Research has shown that MNNG induces both structural and numerical chromosomal anomalies in CHO cells. nih.gov The types of aberrations observed include chromatid breaks and exchanges, as well as ring chromosomes, triradials, quadriradials, and dicentrics. nih.gov The incidence of these aberrations is influenced by the concentration of MNNG. nih.gov
Human Amnion FL Cells: Studies have utilized human amnion FL cells to investigate the cellular signaling pathways affected by MNNG. It was observed that MNNG can induce the clustering of the epidermal growth factor receptor (EGFR), a key protein involved in cell growth and proliferation. science.gov
Human Osteosarcoma (HOS) Cells: HOS cells have been instrumental in demonstrating the transforming potential of MNNG. In vitro exposure of HOS cells to MNNG can lead to neoplastic transformation, characterized by changes in cell growth patterns, such as the ability to grow in soft agar and form tumors when inoculated into nude mice. nih.gov
| Mammalian Cell Line | Key Research Finding with MNNG |
|---|---|
| Chinese Hamster Ovary (CHO) Cells | Induces structural and numerical chromosomal aberrations, including breaks, exchanges, and complex rearrangements. nih.gov |
| Human Amnion FL Cells | Induces clustering of the epidermal growth factor receptor (EGFR). science.gov |
| Human Osteosarcoma (HOS) Cells | Causes in vitro cellular transformation, leading to tumorigenic potential. nih.gov |
Three-dimensional (3D) cell culture systems, including organoids, represent a significant advancement over traditional 2D monolayer cultures. nih.gov These models more accurately mimic the complex architecture, cell-cell interactions, and microenvironment of in vivo tissues. nih.gov Organoids are self-organizing 3D structures grown from stem cells that can recapitulate the structure and function of an organ in vitro.
While specific studies on the effects of MNNG using organoid and 3D culture systems are still emerging, these models hold immense potential for future research. They could provide more physiologically relevant insights into MNNG-induced carcinogenesis, allowing for the study of tissue-specific responses, the role of the microenvironment in tumor development, and the evaluation of potential chemopreventive agents in a more realistic preclinical setting. For example, gastric organoids could be used to model the initiation and progression of stomach cancer induced by MNNG.
In Vivo Animal Models for Genotoxicity and Mutagenesis Studies
In vivo animal models are indispensable for understanding the systemic effects of MNNG, including its metabolism, distribution, and carcinogenic potential in a whole organism.
Rats and mice have been extensively used to study the carcinogenic effects of MNNG. nih.gov These studies have been crucial in establishing MNNG as a potent carcinogen that can induce tumors in various organs, depending on the route of administration. nih.gov For example, oral administration of MNNG to rats is a well-established model for inducing gastric cancer. These rodent models have been vital for investigating the histopathological progression of MNNG-induced tumors and for studying the genetic and epigenetic alterations that drive carcinogenesis.
Transgenic mouse mutation assays, such as the Muta™Mouse model, provide a powerful tool for detecting gene mutations in any tissue of an animal. nih.gov These mice carry multiple copies of a bacterial reporter gene, lacZ, integrated into their genome. fu-berlin.de Following exposure to a mutagen like MNNG, DNA is isolated from various tissues, and the lacZ gene is recovered and analyzed for mutations in a bacterial system. fu-berlin.de Studies using Muta™Mouse have demonstrated the ability of MNNG to induce mutations in different organs, providing valuable data on its in vivo mutagenic activity and tissue specificity. nih.govresearchgate.net
| In Vivo Animal Model | Application in MNNG Research | Key Insights Gained |
|---|---|---|
| Rodent Models (Rats, Mice) | Carcinogenicity studies. | Established MNNG as a potent carcinogen, particularly in the gastrointestinal tract. nih.gov |
| Transgenic Mouse Mutation Assays (Muta™Mouse) | In vivo gene mutation analysis. | Demonstrated the induction of gene mutations by MNNG in various tissues. nih.govresearchgate.net |
Utilization of Zebrafish Models for N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine Effects
The zebrafish (Danio rerio) has emerged as a powerful and cost-effective vertebrate model system for studying the mechanisms of carcinogenesis. nih.govresearchgate.net Its advantages include high genetic similarity to humans, rapid external development, and transparent embryos, which facilitate in vivo imaging. nih.govjchr.org Researchers have utilized zebrafish to investigate the carcinogenic effects of this compound (MNNG), a potent N-nitroso compound known to be a strong carcinogen in vertebrates. nih.gov
Studies have demonstrated that zebrafish are highly responsive to MNNG, particularly during embryonic and larval (fry) stages. nih.govresearchgate.net Exposure of zebrafish embryos and fry to MNNG has been shown to induce neoplasia in various organs. nih.govresearchgate.net
Key Research Findings in Zebrafish Models:
Embryo Exposure: When zebrafish embryos were exposed to MNNG, the principal target organs for tumor development were the liver and testis. nih.govresearchgate.net Hepatocellular adenoma was the most frequently observed hepatic neoplasm. nih.govresearchgate.net Additionally, a range of mesenchymal neoplasms, including chondroma, hemangioma, hemangiosarcoma, leiomyosarcoma, and rhabdomyosarcoma, were observed. nih.govresearchgate.net
Fry Exposure: Exposure of zebrafish fry to MNNG resulted in the testis and blood vessels being the primary target organs. nih.govresearchgate.net Seminoma, hemangioma, and hemangiosarcoma were among the common neoplasms, along with various other epithelial and mesenchymal tumors. nih.govresearchgate.net
Juvenile Stage Refractoriness: In contrast to the high susceptibility of embryos and fry, juvenile zebrafish were found to be remarkably refractory to MNNG-induced neoplasia. nih.govresearchgate.net
These findings underscore the utility of the zebrafish model in elucidating the developmental stage-specific effects and target organ susceptibility of MNNG. The ability to induce a variety of tumors that are histologically similar to those in mammals makes the zebrafish a valuable tool for high-throughput screening of potential carcinogens and for studying the molecular pathways involved in tumorigenesis. nih.govresearchgate.net
Quantitative Approaches in Genotoxicity Assessment
Dose-Response Modeling and Reference Point Determination in Genotoxicity Studies
Quantitative analysis of genotoxicity data is shifting from simple hazard identification to a more comprehensive risk assessment approach. nih.gov A key component of this is dose-response modeling, which mathematically describes the relationship between the dose of a substance and the extent of a specific genotoxic effect. researchgate.nettandfonline.com This quantitative approach offers several advantages over traditional methods that rely on identifying a No Observed Adverse Effect Level (NOAEL) or Lowest Observed Adverse Effect Level (LOAEL), as these values are highly dependent on the experimental design, such as the selected dose range. nih.gov
The Benchmark Dose (BMD) approach is a preferred method for deriving a point of departure (PoD) from toxicity data. researchgate.netnih.gov The BMD is an estimate of the dose that produces a predetermined change in response, known as the Benchmark Response (BMR), compared to the background level. researchgate.net The BMDL, the lower 95% confidence limit of the BMD, is often used as the PoD for risk assessment. nih.govtandfonline.com
Applications of BMD Modeling in Genotoxicity:
Potency Comparison: BMD modeling allows for the quantitative comparison of the genotoxic potency of different chemical agents or mixtures. nih.govtoxys.com
Risk Assessment: BMD values can be used to derive human exposure limits and to inform regulatory decision-making. researchgate.net
Quantitative In Vitro to In Vivo Extrapolation (qIVIVE): BMD modeling facilitates the extrapolation of in vitro genotoxicity data to predict in vivo effects. toxys.com
Software packages such as the U.S. EPA's Benchmark Dose Software (BMDS) and the PROAST software are commonly used to perform BMD analysis. nih.govnih.gov These tools fit various mathematical models to the dose-response data to calculate the BMD and its confidence intervals. researchgate.netnih.gov Studies have shown that different software packages can produce comparable rankings of mutagenic potency. nih.gov
For in vitro genotoxicity data, a BMR is often defined as a specific percentage increase in the response over the control, for example, a 50% or 100% increase. nih.govresearchgate.nettoxys.com The selection of an appropriate BMR is a critical aspect of the modeling process. tandfonline.com
Molecular Biology and '-Omics' Techniques in this compound Research
DNA Adduct Detection Methodologies
The genotoxicity of MNNG is primarily attributed to its ability to act as an alkylating agent, forming covalent adducts with DNA. nih.gov The detection and quantification of these DNA adducts are crucial for understanding the mechanisms of MNNG-induced mutagenesis and carcinogenesis. nih.govresearchgate.net Several methodologies are employed for the detection of DNA adducts, each with its own advantages and limitations.
Commonly Used DNA Adduct Detection Methods:
³²P-Postlabeling Assay: This highly sensitive method can detect a wide range of DNA adducts without prior knowledge of their chemical structure. nih.gov It is particularly useful for detecting aromatic DNA adducts. berkeley.edu
Use of Radiolabeled Compounds: Administering radiolabeled MNNG allows for the detection of adducts by measuring the radioactivity incorporated into the DNA. nih.gov This method can be very sensitive, capable of detecting as low as one adduct in 10⁹ nucleotides. berkeley.edu
Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) provide high chemical specificity for identifying and quantifying known DNA adducts. researchgate.netmdpi.com DNA adductomics, a non-targeted approach, can also be used to screen for multiple adducts simultaneously. mdpi.com
Immunoassays: These methods utilize antibodies that specifically recognize certain DNA adducts. nih.govresearchgate.net They can be highly sensitive, with limits of detection in the range of 0.1 to 1 adduct per 10⁹ nucleotides. researchgate.net
Nanopore Sequencing: Emerging technologies like nanopore sequencing offer the potential to identify the precise location of DNA adducts within a DNA sequence by detecting characteristic changes in the ionic current as the adducted DNA passes through a nanopore. mdpi.com
The choice of method depends on factors such as the required sensitivity and specificity, the availability of characterized adduct standards, and the research question being addressed. nih.govresearchgate.net
Gene Expression Profiling (e.g., Microarrays, Next-Generation Sequencing)
Exposure to MNNG can induce complex cellular responses involving alterations in the expression of numerous genes. nih.gov Gene expression profiling techniques, such as DNA microarrays and next-generation sequencing (NGS), are powerful tools for investigating these global transcriptional changes.
A study on the genome-wide analysis of mutagenesis by N-methyl-N'-nitro-N-nitrosoguanidine (NTG), a related compound, in E. coli revealed a strong bias for G/C to A/T transitions, accounting for 96.6% of all mutations. researchgate.net This highlights the specific mutagenic signature of this class of compounds.
Proteomic studies have also been conducted to analyze changes in protein expression in response to MNNG. In human amnion epithelial cells treated with MNNG, over 80 proteins were found to be affected, participating in a wide array of cellular processes. nih.gov
Cellular Processes Affected by MNNG-Induced Changes in Gene and Protein Expression:
Regulation of transcription
Metabolism
Cytoskeleton organization
Cell cycle control
Cell proliferation
Signal transduction
Transportation
These '-omics' approaches provide a comprehensive view of the molecular perturbations induced by MNNG and can help identify key pathways and potential biomarkers associated with its genotoxic effects. nih.gov
Application of High-Content Imaging and Flow Cytometry for Cellular Responses
High-content imaging (HCI) and flow cytometry are advanced techniques that enable the quantitative analysis of multiple cellular parameters at the single-cell level. nottingham.ac.uk These methods are valuable for studying the diverse cellular responses to MNNG exposure.
Flow Cytometry in MNNG Research:
Flow cytometry has been used to investigate various cellular effects of MNNG, including:
Cell Cycle Analysis: Studies have shown that MNNG can cause a blockage in the late S phase of the cell cycle. core.ac.uk
Cell Death Mechanisms: MNNG has been found to induce both apoptosis and non-apoptotic cell death in human fibroblasts. nih.gov Flow cytometry can be used to quantify apoptotic markers such as annexin V staining and caspase-3 activity. nih.gov
Aneuploidy: In cultured dog gallbladder epithelial cells, MNNG exposure led to the emergence of an aneuploid cell subpopulation, which was detected by flow cytometry. nih.gov
High-Content Imaging Applications:
High-content screening platforms combine automated microscopy with sophisticated image analysis to extract quantitative data on various cellular features. nottingham.ac.uk This technology can be applied to study MNNG-induced cellular responses such as:
Changes in nuclear morphology (e.g., fragmented nuclei indicative of apoptosis). nih.gov
Alterations in cellular and nuclear pleomorphism. nih.gov
Quantification of protein expression and localization.
Assessment of DNA damage response markers.
These high-throughput imaging techniques provide detailed insights into the heterogeneous cellular responses to MNNG and are instrumental in dissecting the complex signaling pathways involved in MNNG-induced toxicity and carcinogenesis.
Table of Compounds
Theoretical and Computational Modeling of N,n Dimethyl N Nitro N Nitrosoguanidine Interactions
Quantum Chemical Calculations for N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for exploring the electronic structure and reactivity of molecules like this compound. nih.gov These calculations provide a fundamental understanding of the chemical transformations that lead to its genotoxic effects. The reactivity of N-nitroso compounds is largely dictated by their metabolic activation, a process that can be modeled using computational chemistry. nih.gov
Studies on related N-nitrosamines show that metabolic activation, often initiated by enzymatic α-hydroxylation, is a critical step. nih.govnih.govfrontiersin.org Quantum chemical models can calculate the reaction energies and activation barriers for the subsequent steps, including the formation of unstable diazonium ions and highly reactive carbocations. nih.govnih.govfrontiersin.org These reactive intermediates are the ultimate alkylating agents responsible for DNA damage. nih.gov
For carcinogenic N-nitroso compounds, calculations reveal that the intermediate diazonium ions tend to react with DNA, forming stable adducts. nih.govfrontiersin.org In contrast, non-carcinogenic analogues often form more stable carbocations that are more likely to react with water, leading to detoxification. nih.govfrontiersin.org The electronic environment created by the nitro and dimethylamino groups in this compound significantly influences the stability of these intermediates and, consequently, the compound's reactivity and genotoxic potential. smolecule.com The unique electronic distribution within the molecule, particularly the positive charge on the imino carbon, makes it susceptible to nucleophilic attack, a key step in its interaction with biological molecules. smolecule.com
Table 1: Calculated Thermodynamic and Kinetic Parameters for N-Nitrosamine Activation Pathways (Illustrative Examples)
| Compound | Reaction Step | Parameter | Calculated Value (kcal/mol) | Implication |
|---|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | DNA Adduct Formation (from diazonium ion) | Reaction Energy (ΔG) | -95.5 | Highly Exothermic (Favorable) |
| N-Nitrosodimethylamine (NDMA) | DNA Adduct Formation (from diazonium ion) | Activation Barrier (ΔG‡) | +15.3 | Kinetically Accessible |
| N-Nitrosomethyl-tert-butylamine (NTBA) | DNA Adduct Formation (from carbocation) | Reaction Energy (ΔG) | -95.7 | Highly Exothermic (Favorable) |
Note: Data is based on quantum chemical calculations for representative N-nitrosamines to illustrate the principles applicable to N-nitrosoguanidine derivatives. nih.govfrontiersin.org The values demonstrate how computational chemistry can differentiate between pathways leading to toxicity (DNA adducts) versus detoxification (water adducts).
Molecular Docking and Dynamics Simulations of this compound-DNA Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to model the interaction between a small molecule (ligand), such as the reactive metabolite of this compound, and a macromolecule (receptor), like DNA. Docking predicts the preferred binding orientation and affinity of the ligand to the DNA, while MD simulations provide insights into the dynamic behavior and stability of the resulting DNA-adduct complex over time. mdpi.com
The genotoxicity of N-nitrosoguanidines stems from their ability to alkylate DNA bases. wikipedia.org The primary mechanism involves the transfer of an alkyl group to nucleophilic sites on the DNA, particularly the O6 position of guanine (B1146940) and the O4 position of thymine (B56734). wikipedia.org These alkylation events can lead to mispairing during DNA replication and result in transition mutations. wikipedia.org
MD simulations of DNA containing adducts from related compounds, such as benzo[a]pyrene diol epoxide, have shown that these modifications can cause significant structural distortions in the DNA double helix. biorxiv.org Reactive MD simulations on DNA with modified guanine bases, such as 8-nitroguanine, also demonstrate that such adducts alter key structural characteristics of the B-DNA, which can be a critical step in DNA damage and functional alteration. nih.gov These structural changes can affect the ability of DNA repair enzymes to recognize and remove the damage, contributing to the mutagenicity of the compound. wikipedia.org For this compound, simulations can elucidate how its specific adducts perturb the local DNA structure and dynamics, potentially influencing repair efficiency and the probability of mutation.
Table 2: Key Events in Molecular Dynamics Simulations of DNA Adducts
| Simulation Event | Observation | Significance |
|---|---|---|
| Initial Binding | Reactive metabolite of the compound approaches a nucleophilic site on a DNA base (e.g., O6 of Guanine). | Identifies preferential binding sites for DNA alkylation. |
| Adduct Formation | A covalent bond is formed between the metabolite and the DNA base. | Represents the initial DNA damage event. |
| Structural Perturbation | Local and global changes in DNA helical parameters (e.g., base-pair steps, groove dimensions) are observed. nih.gov | Distortions can interfere with DNA replication and transcription. nih.gov |
| Complex Stability | Analysis of Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF) shows the stability of the DNA-adduct complex over time. mdpi.com | A stable adduct is more likely to persist and lead to mutation. |
| Solvent Interaction | Changes in the hydration shell around the DNA adduct are modeled. nih.gov | Altered water interactions can further impact DNA stability and recognition by proteins. nih.gov |
Predictive Algorithms and AI/Machine Learning Applications in this compound Genotoxicity Assessment
Predictive algorithms, including Artificial Intelligence (AI) and Machine Learning (ML), are increasingly used for the in silico assessment of chemical genotoxicity and carcinogenicity. nih.govnih.govnih.gov These computational models are trained on large datasets of chemicals with known experimental toxicity data to learn the relationships between chemical structures and their biological effects. nih.govnih.gov For a compound like this compound, these models can predict its potential genotoxicity without the need for extensive laboratory testing. lhasalimited.org
Several ML algorithms are employed for this purpose, including Support Vector Machines (SVM), Random Forests (RF), and hybrid neural networks. nih.govbiorxiv.orgaltex.org These models use molecular descriptors or structural fingerprints as input to classify chemicals as genotoxic or non-genotoxic. nih.gov For instance, models have been developed to predict the outcome of the Ames bacterial reverse mutation assay, a standard test for mutagenicity. nih.gov
The performance of these models is evaluated using metrics such as accuracy, sensitivity, and specificity. science.gov For the broader class of N-nitroso compounds, ML models have shown high predictive accuracy. biorxiv.orgnih.gov The development of such models is a key component of modern toxicology, aligning with regulatory guidelines that encourage the use of in silico methods for assessing genotoxic impurities. nih.govnih.gov
Table 3: Performance of Machine Learning Models in Carcinogenicity/Genotoxicity Prediction
| Model Type | Algorithm | Dataset | Performance Metric | Reported Value |
|---|---|---|---|---|
| Binary Classification | Support Vector Machine (SVM) | N-Nitroso Compounds | Accuracy | 95.2% |
| Binary Classification | Random Forest (RF) | Diverse Chemicals (Micronucleus Assay) | Accuracy (External Validation) | Up to 93.8% |
| Binary Classification | Hybrid Neural Network (HNN) | Diverse Non-Congeneric Chemicals | Accuracy | ~74% |
Note: This table summarizes the reported performance of various machine learning models for predicting carcinogenicity or genotoxicity. The high accuracy for N-nitroso compounds highlights the utility of these methods for assessing chemicals like this compound. nih.govbiorxiv.orgscience.govnih.gov
Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) for N-Nitrosoguanidine Derivatives
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to computational toxicology. wikipedia.orgnite.go.jp SAR involves identifying specific structural features or fragments (structural alerts) that are associated with a particular toxicological endpoint, such as mutagenicity. nih.gov QSAR goes a step further by developing mathematical models that quantitatively correlate molecular descriptors with biological activity. wikipedia.org
For N-nitroso compounds, SAR analyses have identified key structural features that influence their carcinogenic potency. nih.govnih.gov These include the presence of α-hydrogens, which are necessary for metabolic activation, and the influence of electron-withdrawing or bulky substituent groups near the N-nitroso group, which can modulate reactivity. nih.gov The carcinogenic potency of N-nitrosamines can vary over several orders of magnitude depending on these structural attributes. nih.gov
QSAR models for N-nitroso compounds and other mutagens often use a combination of descriptors representing different molecular properties:
Electronic Descriptors: Such as the energy of the lowest unoccupied molecular orbital (LUMO), which relates to the molecule's ability to accept electrons and participate in metabolic reactions. nih.gov
Hydrophobicity Descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which influences the compound's absorption, distribution, and transport to target sites. nih.gov
Steric/Topological Descriptors: Which describe the size and shape of the molecule, affecting its ability to fit into enzyme active sites. nih.gov
These models have successfully distinguished between active and inactive mutagens and have been used to predict the mutagenic potency of new or untested compounds. nih.gov For N-nitrosoguanidine derivatives, QSAR can help estimate the genotoxic potential based on variations in their substituent groups, providing a valuable tool for risk assessment. documentsdelivered.comnih.gov
Table 4: Key Molecular Features and Descriptors in SAR/QSAR of N-Nitroso Compounds
| Feature/Descriptor | Type | Influence on Activity | Rationale |
|---|---|---|---|
| α-Carbon Substitution | Structural Feature | Decreases carcinogenic potency | Hinders metabolic α-hydroxylation, the key activation step. nih.gov |
| Electron-Withdrawing Groups | Structural Feature | Generally decreases potency | Reduces the stability of the resulting carbocation, disfavoring DNA alkylation. nih.gov |
| Hydrophobicity (logP) | Physicochemical Descriptor | Positively correlated with mutagenic potency | Affects the transport of the compound to its site of action. nih.gov |
Conclusion and Future Directions in N,n Dimethyl N Nitro N Nitrosoguanidine Research
Synthesis of Current Academic Understanding
A thorough search of academic and scientific databases yields no publications or established research concerning N,N''-Dimethyl-N'-nitro-N-nitrosoguanidine. As such, there is currently no academic understanding to synthesize. Research in the field of N-nitroso-N-nitrosoguanidines is overwhelmingly concentrated on MNNG. This compound is recognized as a potent alkylating agent that induces DNA damage and mutations, primarily GC-to-AT transitions, by methylating the O6 position of guanine (B1146940) wikipedia.orginchem.orgnih.gov. The mechanisms of MNNG-induced carcinogenicity, its role in activating oncogenic pathways like Ras-MAPK, and its use in creating animal models for cancer research are well-established topics nih.govnih.gov. However, no parallel research stream appears to exist for its dimethylated counterpart.
Emerging Research Frontiers in N-Nitrosoguanidine Chemical Biology
Given the absence of foundational research on this compound, there are no emerging research frontiers specifically associated with its chemical biology.
For the broader class of N-nitrosoguanidines, research frontiers continue to evolve from the extensive work on MNNG. These include:
Advanced DNA Repair Studies: Investigating the complex interplay between different DNA repair pathways in response to alkylation damage nih.gov.
Carcinogenesis Modeling: Utilizing MNNG to explore the synergistic effects of chemical carcinogens with other risk factors, such as bacterial infections, in the development of cancers like gastric cancer nih.gov.
Mechanism of Action: Probing the specific molecular targets beyond DNA, such as direct protein activation, as demonstrated by MNNG's ability to activate the Ras signaling pathway nih.gov.
A related, but structurally distinct, compound, 1,3-dimethyl-2-cyano-1-nitrosoguanidine (B1211271) , has been studied for its metabolic processing, specifically its denitrosation by glutathione (B108866) transferases in hepatocytes nih.gov. This indicates that research into dimethylated nitrosoguanidine (B1196799) derivatives is occurring, but it has not extended to the N'-nitro compound specified in this article's subject.
Unaddressed Questions and Methodological Advancements
Due to the lack of published studies, the entire field of this compound chemistry and biology consists of unaddressed questions. The most fundamental of these include:
Synthesis and Stability: What is a viable synthetic route for this compound, and what are its stability characteristics compared to MNNG?
Physicochemical Properties: What are its core physical and chemical properties, such as solubility, melting point, and spectral data?
Biological Activity: Does it possess mutagenic or carcinogenic properties? If so, how does the presence of a second methyl group alter its reactivity, DNA alkylation specificity, and biological potency compared to MNNG?
Metabolism: How would the compound be metabolized in biological systems? Would it undergo denitrosation similar to other nitrosoguanidines? nih.gov
No methodological advancements can be reported for a compound that has not been a subject of study. Future research would need to begin with basic chemical synthesis and characterization before any advanced analytical or biological methodologies could be developed or applied.
Compound List
Q & A
Q. What are the standard protocols for inducing gastric carcinogenesis in rats using MNNG?
MNNG is administered orally via drinking water at concentrations of 50–83 µg/mL for 26–30 weeks, followed by observation periods up to 80 weeks. Key steps include:
- Dose preparation : Dissolve MNNG in distilled water with surfactants (e.g., Tween 20, Span 20) to enhance solubility and bioavailability .
- Experimental groups : Include controls (MNNG alone) and cohorts with co-administration of modifiers (e.g., surfactants, stress-inducing agents) to study synergistic effects .
- Termination criteria : Autopsy at 80 weeks or upon morbidity; histological analysis of gastric lesions using H&E staining .
Q. How should MNNG be handled and stabilized in laboratory settings?
MNNG is stabilized with 40% water to reduce decomposition risks. Safety protocols include:
Q. What are validated methods for assessing MNNG-induced mutagenesis in bacterial models?
Use Salmonella typhimurium TA100 or E. coli WP2 strains for reversion assays:
- Treatment : Expose bacteria to MNNG (0.1–1.0 mg/mL) in phosphate buffer (pH 7.0) for 30–60 minutes.
- Modulation : Co-treatment with cobalt chloride (0.1–1.0 mM) reduces mutation frequency by competing for alkylation sites .
- Analysis : Plate on semi-enriched agar and count prototrophic colonies after 48 hours .
Advanced Research Questions
Q. How do experimental variables (e.g., surfactants, co-carcinogens) alter MNNG's carcinogenic outcomes?
Surfactants like Tween 20 (0.4%) increase gastric adenocarcinoma incidence by enhancing mucosal absorption, while stress or sodium taurocholate shifts tumor type to leiomyosarcoma . Methodological considerations:
Q. What molecular techniques resolve contradictions in MNNG's mutagenic vs. carcinogenic mechanisms?
Discrepancies arise from differential DNA/RNA alkylation patterns:
- Methylation analysis : Use HPLC or mass spectrometry to quantify 7-methylguanine (dominant in DNA) and O⁶-methylguanine (associated with miscoding) .
- Transcriptomic profiling : Oligonucleotide microarrays (e.g., 8000-probe sets) identify MNNG-induced downregulation of gastric differentiation markers (e.g., Mucin 5, gastrin) and upregulation of extracellular matrix genes (e.g., Collagen I, MMP3) .
Q. How can flavonoid compounds modulate MNNG's mutagenicity, and what are the methodological pitfalls?
Flavonoids like naringin (0.5–1.0 mM) reduce MNNG mutagenicity via:
- Direct interaction : Scavenge methylating intermediates in vitro (measured via Ames test suppression) .
- Cellular uptake inhibition : Pre-treat bacteria with flavonoids 30 minutes before MNNG exposure to block membrane transport .
- Pitfalls : Avoid high flavonoid concentrations (>2 mM) to prevent false-negative results from cytotoxicity .
Q. Why do MNNG-induced mutations vary across eukaryotic vs. prokaryotic models?
Differences stem from DNA repair efficiency and alkylation site accessibility:
- Repair mechanisms : Eukaryotes (e.g., Chlamydomonas reinhardi) exhibit nonchromosomal mutation retention due to error-prone repair, while prokaryotes (E. coli) rely on error-free SOS repair .
- Experimental validation : Compare mutation spectra using whole-genome sequencing or targeted gene analysis (e.g., sr-2 in algae) .
Data Contradiction Analysis
Q. How to address conflicting reports on MNNG's teratogenic effects in murine models?
Variability arises from administration routes and gestational timing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
